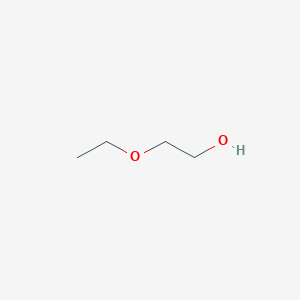

2-Ethoxyethanol

Cat. No. B086334

Key on ui cas rn:

110-80-5

M. Wt: 90.12 g/mol

InChI Key: ZNQVEEAIQZEUHB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04925603

Procedure details

The polyhydric alcohol contributes not only for a freezing point depressing agent, as aforementioned, but also for the improvement in mechanical strengths of the coolant gel of the invention. In detail, when compared to the gel obtained from an aqueous solution containing a polyvinyl alcohol only, a gel obtained from a composition containing any of said polyhydric alcohols is further increased in strength. As a result, a coolant gel suited for substitution for an ice pillow and having sufficient mechanical strength can be prepared by allowing one or more of said polyhydric alcohols to co-exist. The concentration of co-existing polyhydric alcohol may be within the range of from 20 to 80 wt %, preferably from 35 to 75 wt %. If the concentration of co-existing polyhydric alcohol is less than 20 wt %, it becomes difficult to lower the freezing or solidification point to a temperature of lower than -10° C. On the contrary, if the concentration of co-existing polyhydric alcohol is higher than 80 wt %, the freezing point is depressed excessively in some cases or conversely the freezing or solidification point is raised, with unnecessary increase in cost. The effect of depressing the freezing or solidification temperature of a gel is provided also by the addition of a water-soluble monohydric alcohol, such as methyl alcohol (Freezing Point: -20° C. at 25 wt % substitution), ethyl alcohol (Freezing point: -20° C. at 30 wt % substitution), isopropyl alcohol (Freezing Point: -19° C. at 40 wt % substitution), ethoxyethyl alcohol (Freezing Point: -21° C. at 40 wt % substitution) and ethoxyisopropyl alcohol (Freezing Point: -30° C. at 62 wt % substitution) or derivatives thereof, and further by the addition of a general water-soluble organic compound, such as acetone (Freezing Point: -20° C. at 36 wt % substitution), dimethyl sulfoxide (Freezing Point: -25° C. at 37 wt % substitution), methyl sulfonic acid (Freezing Point: -28° C. at 32 wt % substitution), ethyl sulfonic acid (Freezing Point: -24° C. at 37 wt % substitution), dimethylamine (Freezing Point: -20° C. at 33 wt % substitution), methylamine (Freezing Point: -20° C. at 20 wt % substitution) and formic acid (Freezing Point: -20° C. at 35 wt % substitution). However, ethylene glycol, propylene glycol and glycerin are particularly preferred for the reasons that they are odorless and poor in volatility, that the object of depressing the freezing point can be attained at relatively low substitution rate by using one or a mixture of them and that the gel obtained by the addition of them is greatly improved in mechanical strengths. Trimethylene glycol (1,3-propylene glycol) and 2,4-pentanediol are inferior to ethylene glycol and propylene glycol in that light almond-like odor is generated therefrom.

[Compound]

Name

polyhydric alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

polyvinyl alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

polyhydric alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

[Compound]

Name

polyhydric alcohols

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Six

[Compound]

Name

polyhydric alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

[Compound]

Name

polyhydric alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

polyhydric alcohol

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

Identifiers

|

REACTION_CXSMILES

|

O.CO.[CH2:4]([OH:6])[CH3:5].[CH:7]([OH:10])([CH3:9])[CH3:8]>>[CH2:4]([O:6][CH2:8][CH2:7][OH:10])[CH3:5].[CH2:4]([O:6][C:7]([OH:10])([CH3:9])[CH3:8])[CH3:5]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)O

|

Step Two

[Compound]

|

Name

|

polyhydric alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

polyvinyl alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

[Compound]

|

Name

|

polyhydric alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

[Compound]

|

Name

|

polyhydric alcohols

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Seven

[Compound]

|

Name

|

polyhydric alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Eight

[Compound]

|

Name

|

polyhydric alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

[Compound]

|

Name

|

polyhydric alcohol

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

obtained from an aqueous solution

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a gel obtained from a composition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is further increased in strength

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

can be prepared

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

lower than -10° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

conversely the freezing or solidification point is raised

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with unnecessary increase in cost

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OCCO

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)OC(C)(C)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |